2-(4-Ethoxyphenyl)-1,3-thiazolane chemical structure and properties
2-(4-Ethoxyphenyl)-1,3-thiazolane chemical structure and properties
Structure, Synthesis, and Pharmaceutical Applications
Executive Summary
2-(4-Ethoxyphenyl)-1,3-thiazolane (CAS: 937602-47-6), also known as 2-(4-ethoxyphenyl)thiazolidine, is a saturated five-membered heterocyclic compound featuring a thioether and an amine within the ring.[1][2][3][4][5][6] It represents a critical scaffold in medicinal chemistry, serving both as a stable prodrug for the delivery of cysteamine and as a pharmacophore with intrinsic biological activity. This guide details the physicochemical characterization, synthetic pathways, and therapeutic potential of this molecule, specifically targeting researchers in drug discovery and organic synthesis.
Chemical Identity & Structural Analysis
The compound consists of a thiazolidine ring substituted at the C2 position with a para-ethoxyphenyl group. The presence of the chiral center at C2 renders the molecule optically active, typically existing as a racemic mixture unless stereoselective synthesis is employed.
Table 1: Chemical Identification Data
| Property | Detail |
| IUPAC Name | 2-(4-Ethoxyphenyl)-1,3-thiazolidine |
| Common Synonyms | 2-(4-Ethoxyphenyl)-1,3-thiazolane; 2-(p-Ethoxyphenyl)thiazolidine |
| CAS Number | 937602-47-6 |
| Molecular Formula | C₁₁H₁₅NOS |
| Molecular Weight | 209.31 g/mol |
| SMILES | CCOC1=CC=C(C=C1)C2NCCS2 |
| Chiral Center | C2 (R/S enantiomers) |
Structural Insights
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Ring Conformation: The thiazolidine ring adopts an envelope conformation to minimize torsional strain between the sulfur lone pairs and the adjacent nitrogen.
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Electronic Effects: The p-ethoxy group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the phenyl ring. This electronic push stabilizes the C2 position but also makes the ring nitrogen more nucleophilic compared to unsubstituted analogs.
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Lipophilicity: The ethoxy tail significantly enhances lipophilicity (LogP ~2.4) compared to the methoxy analog, improving membrane permeability—a critical factor for its utility as a CNS-penetrant prodrug.
Synthesis & Production Protocols
The synthesis of 2-(4-ethoxyphenyl)-1,3-thiazolane follows a classic condensation pathway between an aminothiol and an aldehyde. This reaction is thermodynamically driven by the formation of the stable 5-membered ring.
2.1 Reaction Mechanism
The mechanism proceeds via a nucleophilic attack of the cysteamine amine on the aldehyde carbonyl, forming a hemiaminal intermediate. This is followed by dehydration to an imine (Schiff base), which undergoes rapid intramolecular cyclization by the thiol group.
Figure 1: Mechanistic pathway for the condensation of 4-ethoxybenzaldehyde and cysteamine.
2.2 Laboratory Synthesis Protocol
Objective: Synthesis of 2-(4-ethoxyphenyl)-1,3-thiazolane on a 10 mmol scale.
Reagents:
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4-Ethoxybenzaldehyde (1.50 g, 10 mmol)
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Cysteamine hydrochloride (1.14 g, 10 mmol)
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Triethylamine (Et₃N) (1.01 g, 10 mmol) - to neutralize the HCl salt
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Ethanol (absolute, 20 mL)
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Magnesium sulfate (MgSO₄) - drying agent
Procedure:
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Preparation: Dissolve cysteamine hydrochloride in 10 mL of absolute ethanol. Add triethylamine dropwise under stirring to liberate the free amine. A white precipitate (Et₃N·HCl) may form; filter if necessary or proceed if suspension is fine.
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Condensation: Add 4-ethoxybenzaldehyde (dissolved in 10 mL ethanol) slowly to the cysteamine solution at room temperature.
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Reaction: Stir the mixture at ambient temperature (20–25°C) for 4–6 hours. Monitor progress via TLC (Silica gel; Hexane:Ethyl Acetate 3:1). The aldehyde spot should disappear.
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Work-up:
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Evaporate the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM, 30 mL).
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Wash with water (2 x 15 mL) to remove salts and unreacted cysteamine.
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Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate. The product typically crystallizes upon cooling or addition of cold hexane. Recrystallize from ethanol/hexane if necessary.
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Yield: Expected yield is 85–95%.
Physicochemical Properties
Understanding the physical state and stability of the molecule is vital for formulation.
Table 2: Physical & Thermodynamic Properties
| Property | Value/Description | Source/Method |
| Physical State | White to off-white crystalline solid | Experimental [1, 2] |
| Melting Point | 96–98 °C | Experimental [1] |
| Boiling Point | 354.0 ± 42.0 °C (Predicted) | Computed (ACD/Labs) |
| Density | 1.107 ± 0.06 g/cm³ | Computed |
| LogP (Octanol/Water) | 2.38 ± 0.30 | Predicted (Consensus) |
| pKa (Conjugate Acid) | ~5.8 (Ring Nitrogen) | Estimated |
| Solubility | Soluble in DCM, DMSO, Ethanol; Insoluble in Water | Experimental Observation |
Spectral Characterization (Diagnostic Signals)
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¹H NMR (CDCl₃, 400 MHz):
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δ 1.40 (t, 3H): Methyl protons of the ethoxy group.
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δ 4.05 (q, 2H): Methylene protons of the ethoxy group.
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δ 5.45 (s, 1H): The methine proton at C2 (N-CH-S). This is the most diagnostic signal for ring closure; the shift from the aldehyde signal (~9.8 ppm) to 5.45 ppm confirms thiazolidine formation.
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δ 2.8-3.5 (m, 4H): Multiplets corresponding to the thiazolidine ring protons (N-CH₂-CH₂-S).
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δ 6.8-7.4 (dd, 4H): Aromatic protons showing the typical AA'BB' splitting pattern of a para-substituted benzene.
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Biological & Pharmaceutical Potential[9][10]
The 2-(4-ethoxyphenyl)-1,3-thiazolane scaffold operates through two primary pharmacological modes: as a prodrug and as an active pharmacophore.
4.1 Prodrug Mechanism (Cysteamine Delivery)
Thiazolidines are hydrolytically unstable in acidic environments (pH < 4) but relatively stable at physiological pH (7.4). This property is exploited to deliver cysteamine.[7]
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Mechanism: Upon ingestion, the compound resists degradation in the bloodstream. Once taken up by cells or entering acidic lysosomes, the ring opens to release cysteamine and 4-ethoxybenzaldehyde .
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Application: Cysteamine is used to treat Cystinosis (by clearing cystine) and Huntington's Disease (via BDNF upregulation). The thiazolidine form masks the foul thiol odor and reduces gastric irritation associated with free cysteamine [3].
4.2 Intrinsic Activity (SAR)
Beyond prodrug activity, the intact ring exhibits biological effects, particularly in antimicrobial and anticancer domains.
Figure 2: Structure-Activity Relationship (SAR) analysis of the 2-(4-ethoxyphenyl)-1,3-thiazolane scaffold.
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Antimicrobial: 2-Arylthiazolidines disrupt bacterial cell walls and inhibit specific enzymes. The ethoxy group enhances penetration into Gram-negative bacteria.
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Anticancer: Analogs of this structure have shown cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer lines, often by inducing oxidative stress or inhibiting anti-apoptotic proteins [4].
Handling, Stability & Safety
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Oxidation Sensitivity: The sulfur atom is susceptible to oxidation. Prolonged exposure to air can lead to the formation of sulfoxides (S=O) or dehydrogenation to the corresponding thiazole.
-
Recommendation: Store under an inert atmosphere (Nitrogen or Argon) at -20°C for long-term retention.
-
-
Hydrolytic Stability: Stable in solid form. In solution, avoid acidic buffers unless ring opening is the desired outcome.
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Safety: Standard PPE (gloves, goggles) is required. As a cysteamine derivative, it may possess skin-sensitizing properties.
References
-
VulcanChem. (n.d.). Product Datasheet: 2-(4-Ethoxyphenyl)-1,3-thiazolane (CAS 937602-47-6).[2] Retrieved from
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ChemWhat. (n.d.). Chemical Properties of 2-(4-Ethoxyphenyl)-1,3-thiazolane. Retrieved from
-
Gong, B., et al. (2016). "Evaluation of carbohydrate-cysteamine thiazolidines as pro-drugs for the treatment of cystinosis." Orphanet Journal of Rare Diseases. Link
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Chavan, A. A., et al. (2019). "Synthesis and Biological Activity of Some New Thiazolidinone Derivatives." Systematic Reviews in Pharmacy. Link
-
Shibamoto, T., & Horiuchi, M. (1997).[8] "Reaction mechanism of cysteamine and aldehydes." Journal of Agricultural and Food Chemistry. Link
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